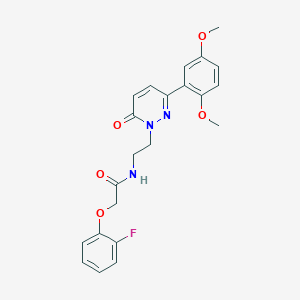
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O5 and its molecular weight is 427.432. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Synthesis and Herbicidal Activity of Related Compounds : Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were synthesized and evaluated for their herbicidal activities. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds, with compounds 4a–4i showing promising results in both pre-emergence and post-emergence treatment against various weeds at a specific dosage (Wu et al., 2011).
Metabolite Synthesis
- Metabolites of Similar Compounds : Efficient syntheses of certain metabolites of related compounds were achieved. These metabolites have potential implications in various research fields including pharmaceuticals (Mizuno et al., 2006).
Anticancer Potential
- Modification for Anticancer Effects : A study focused on modifying a compound structurally similar to N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide, specifically by replacing the acetamide group with alkylurea. The modified compounds exhibited remarkable anticancer effects and reduced toxicity, suggesting their potential as effective anticancer agents (Wang et al., 2015).
Anti-inflammatory Activity
- Synthesis of Derivatives with Anti-inflammatory Activity : Research was conducted on synthesizing derivatives of a similar compound which showed significant anti-inflammatory activities. These activities are crucial for the development of new pharmaceutical agents (Sunder & Maleraju, 2013).
ACAT Inhibition for Disease Treatment
- Clinical Candidate for Disease Treatment : A related compound was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This inhibitor showed potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Corrosion Inhibition
- Effect on Steel Corrosion : A study on ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a compound related to the one , demonstrated its efficacy in inhibiting corrosion of mild steel in hydrochloric acid, indicating its potential use in corrosion protection (Ghazoui et al., 2017).
Antifungal Agents
- Development as Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally similar to the queried compound, were identified as antifungal agents against various species, showing broad-spectrum antifungal activity. This suggests their application in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds structurally related were synthesized and evaluated for antimicrobial activity, showing effectiveness against selected microbial species. These findings are significant in the search for new antimicrobial agents (Gul et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5/c1-29-15-7-9-19(30-2)16(13-15)18-8-10-22(28)26(25-18)12-11-24-21(27)14-31-20-6-4-3-5-17(20)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUGRMISRCMGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)
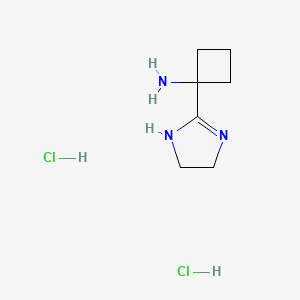
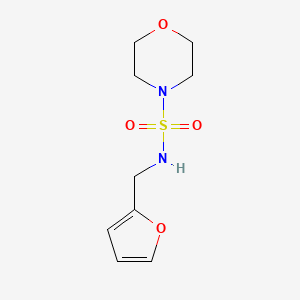
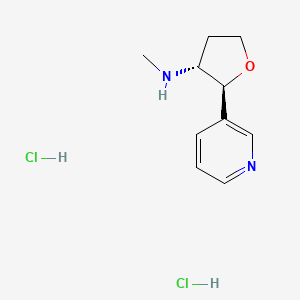
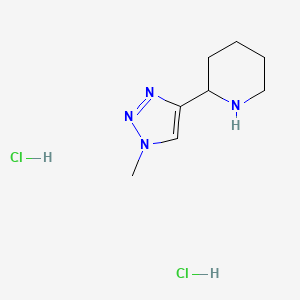
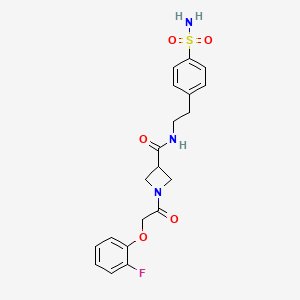
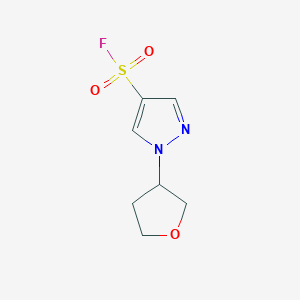
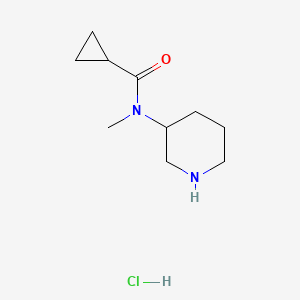
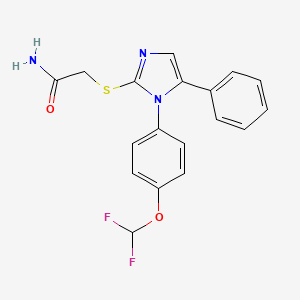
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)
![2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2449855.png)
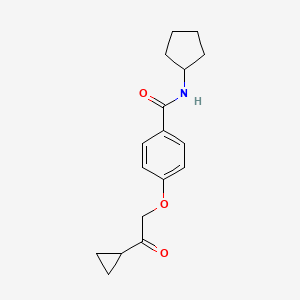
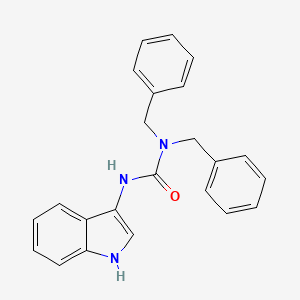
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2449861.png)